Product packaging for acetic acid;tris(palladium)(Cat. No.:CAS No. 53189-26-7)

acetic acid;tris(palladium)

Cat. No.: B032239
CAS No.: 53189-26-7
M. Wt: 679.6 g/mol
InChI Key: FUKTVTHLBVPABW-UHFFFAOYSA-N
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Description

Palladium(2+);hexaacetate, more commonly referred to as Palladium(II) acetate trimer [Pd3(OAc)6], is a fundamental and versatile precursor in organometallic chemistry and catalysis research. This compound features a distinctive trinuclear structure with three palladium atoms bridged by acetate ligands, which directly influences its reactivity and solubility compared to monomeric palladium sources. Its primary research value lies in its application as a highly efficient catalyst or catalyst precursor in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Key processes include the Heck, Suzuki, and Sonogashira cross-coupling reactions, which are indispensable tools for constructing complex organic molecules in medicinal chemistry, materials science, and natural product synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O12Pd3 B032239 acetic acid;tris(palladium) CAS No. 53189-26-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

53189-26-7

Molecular Formula

C12H24O12Pd3

Molecular Weight

679.6 g/mol

IUPAC Name

acetic acid;tris(palladium)

InChI

InChI=1S/6C2H4O2.3Pd/c6*1-2(3)4;;;/h6*1H3,(H,3,4);;;

InChI Key

FUKTVTHLBVPABW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Pd].[Pd].[Pd]

Pictograms

Corrosive

Synonyms

Palladium(2+) Salt Acetic Acid Trimer;  Palladium Acetate (Pd(OAc)2) Trimer;  Acetic Acid Palladium Salt Trimer;  Bis(acetato)palladium Trimer;  Diacetatopalladium Trimer;  Diacetoxypalladium Trimer;  HyCat 1 Trimer;  HyCat Base 1 Trimer;  Palladium Acetate

Origin of Product

United States

Synthetic Methodologies for Palladium 2+ ;hexaacetate

Established Synthetic Pathways to Trinuclear Palladium(II) Acetate (B1210297)

The synthesis of trinuclear palladium(II) acetate, [Pd₃(OAc)₆], has been approached through various methods, each with its own set of advantages and challenges. A common and traditional method involves the refluxing of palladium sponge or powder with a mixture of glacial acetic acid and a small quantity of nitric acid. wikipedia.orgacs.org This process facilitates the oxidation of palladium metal to palladium(II) ions, which then coordinate with acetate ligands. The reaction can be summarized as follows:

Pd + 4 HNO₃ → Pd(NO₃)₂ + 2 NO₂ + 2 H₂O wikipedia.org

Pd(NO₃)₂ + 2 CH₃COOH → Pd(O₂CCH₃)₂ + 2 HNO₃ wikipedia.org

The resulting palladium(II) acetate then trimerizes to form the stable [Pd₃(OAc)₆] structure.

Another established pathway involves the reaction of hydrated palladium(II) oxide with acetic acid. This method is considered advantageous as it can circumvent contamination with nitro derivatives, a common issue in syntheses employing nitric acid. smolecule.com Furthermore, ligand exchange reactions provide an alternative route. For instance, other palladium(II) carboxylates can be treated with acetic acid to yield palladium(II) acetate, a method that can produce a product free from nitro contaminants if the starting carboxylate is pure. wikipedia.org

A reproducible two-step procedure for synthesizing trinuclear Pd₃(OAc)₆ from palladium(II) chloride has also been reported, yielding a crystalline product soluble in various organic solvents. researchgate.net Additionally, the reaction of palladium nitrate (B79036) with alkali metal acetates in aqueous acetic acid can produce high yields of pure palladium(II) acetate. researchgate.net

Table 1: Comparison of Established Synthetic Pathways for Trinuclear Palladium(II) Acetate

Synthetic Pathway Starting Materials Key Features Potential Issues
Reflux Method Palladium sponge/powder, glacial acetic acid, nitric acid Common, traditional method. wikipedia.orgacs.org Formation of nitro-containing impurities. wikipedia.org
Hydrated Palladium Oxide Method Hydrated palladium(II) oxide, acetic acid Avoids nitro derivative contamination. smolecule.com May require preparation of the hydrated oxide precursor.
Ligand Exchange Other palladium(II) carboxylates, acetic acid Can produce high-purity product if starting material is pure. wikipedia.org Dependent on the availability and purity of other carboxylates.
From Palladium(II) Chloride Palladium(II) chloride Reproducible, high-yield two-step process. researchgate.net May involve multiple steps.
From Palladium Nitrate Palladium nitrate, alkali metal acetates, aqueous acetic acid High yields of pure product. researchgate.net Requires preparation or sourcing of palladium nitrate.

Strategies for Mitigating Impurity Formation in Palladium(2+);hexaacetate Synthesis

A significant challenge in the synthesis of palladium(II) acetate is the formation of impurities that can affect its catalytic activity and reproducibility in chemical reactions. Two of the most common impurities are trispalladium pentacetate mononitrite (Pd₃(OAc)₅(NO₂)) and the insoluble, polymeric [Pd(OAc)₂]n. researchgate.netteknoscienze.com The nitro-containing impurity, Pd₃(OAc)₅(NO₂), arises from the use of nitric acid in the synthesis and can be present in commercially available palladium acetate in significant amounts. wikipedia.orgteknoscienze.com

Several strategies have been developed to minimize or eliminate these impurities. One effective approach is to use an excess of palladium sponge or to bubble nitrogen gas through the reaction mixture during synthesis. wikipedia.org The nitrogen gas helps to sweep away the nitrogen oxide fumes generated, thereby preventing their incorporation into the final product. osi.lv

Avoiding the use of nitric acid altogether is another key strategy. Syntheses that start from hydrated palladium(II) oxide or employ ligand exchange from a pure palladium carboxylate are designed to circumvent the formation of nitro-containing byproducts. wikipedia.orgsmolecule.com A method reported to yield the purest product, with no nitrite (B80452) or nitrate impurities, involves the reaction of palladium nitrate with alkali metal acetates in aqueous acetic acid. researchgate.net

Furthermore, a synthesis method has been developed that involves the treatment of palladium pivalate (B1233124) with acetic acid, achieving a purity of 99.8% for Pd₃(OAc)₆. acs.org The choice of solvent and reaction conditions is also crucial. For instance, avoiding water and other strong acids can suppress the formation of impurities. acs.org

Table 2: Common Impurities and Mitigation Strategies

Impurity Chemical Formula Formation Pathway Mitigation Strategy
Trispalladium pentacetate mononitrite Pd₃(OAc)₅(NO₂) Incomplete reaction or side reaction involving nitric acid. teknoscienze.com Use of excess palladium, nitrogen gas purging, avoiding nitric acid. wikipedia.orgosi.lv
Polymeric palladium acetate [Pd(OAc)₂]n Can form under certain reaction conditions, particularly in the presence of oxidizing agents. researchgate.netgoogle.com Avoiding strong acids and controlling reaction conditions. acs.org

Green Chemistry Approaches and Sustainable Synthesis of Palladium(2+);hexaacetate

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. For palladium(II) acetate, this has translated into research on "green" synthetic routes that minimize the use of hazardous reagents and solvents.

One prominent area of green synthesis involves the use of plant extracts as reducing and capping agents for the formation of palladium nanoparticles from palladium salts, including palladium(II) acetate. jksus.orgnih.gov Extracts from various plants, such as Origanum vulgare L., Punica granatum (pomegranate), and Padina boryana, have been successfully employed. mdpi.comresearchgate.netnih.gov The phytochemicals present in these extracts, such as polyphenols and flavonoids, can reduce Pd(II) ions to palladium nanoparticles (PdNPs) without the need for harsh chemical reducing agents. researchgate.net These biogenic synthesis methods are often carried out in aqueous media, further enhancing their green credentials. jksus.org

While these methods primarily focus on the synthesis of palladium nanoparticles, they represent a significant step towards more sustainable palladium chemistry. The principles of using biorenewable resources and avoiding toxic chemicals can potentially be adapted for the synthesis of molecular palladium complexes like palladium(II) acetate.

Scale-Up Considerations and Industrial Relevance in Synthesis

The industrial production of palladium(II) acetate is crucial due to its extensive use as a catalyst in the pharmaceutical, agrochemical, and fine chemical industries. riverlandtrading.comriyngroup.com Scaling up the synthesis from a laboratory setting to an industrial scale presents several challenges that need to be addressed to ensure efficiency, safety, and cost-effectiveness.

One of the primary concerns is the handling of reagents and the control of reaction conditions. For instance, methods that utilize oxygen as an oxidant may require high pressures, necessitating specialized and robust equipment. riyngroup.com The long reaction times associated with some reflux methods can also be a bottleneck in a production environment. riyngroup.com

The purity of the final product is of paramount importance for industrial applications, as impurities can lead to inconsistent catalytic performance. acs.org Therefore, scalable synthetic routes that inherently minimize impurity formation are highly desirable. The method involving the reaction of palladium nitrate with alkali metal acetates in aqueous acetic acid, which yields a pure product in high yields, is a promising candidate for industrial production. researchgate.net A patent also describes a one-step synthesis of tetraamminepalladium(II) acetate dihydrate from palladium acetate with a high yield and purity suitable for industrial production. google.com

Furthermore, the economic feasibility of the process is a key driver. This includes the cost of starting materials, the energy input required, and the ease of product isolation and purification. Efficient and high-yielding processes are essential for making the industrial production of palladium(II) acetate economically viable.

Structural Elucidation and Solution Phase Speciation of Palladium 2+ ;hexaacetate

Solid-State Structure of Trinuclear Palladium(II) Acetate (B1210297) Clusters

In the solid state, palladium(II) acetate predominantly exists as a trimeric cluster with the formula [Pd(O₂CCH₃)₂]₃. wikipedia.orgrsc.orgscispace.com This structure was first elucidated by Skapski and Smart in 1970 through single-crystal X-ray diffraction, revealing a distinctive arrangement of palladium atoms and acetate ligands. wikipedia.org

The core of the cluster consists of an equilateral triangle of three palladium atoms. wikipedia.orgrsc.org Each pair of palladium atoms is bridged by two acetate groups, resulting in a total of six acetate ligands for the trinuclear unit. rsc.orgscispace.com This arrangement leads to an approximate D₃h symmetry for the molecule. rsc.orgscispace.com The coordination geometry around each palladium atom is approximately square planar, a common feature for Pd(II) complexes. wikipedia.orgchemeurope.com

The acetate ligands in the trinuclear cluster adopt a "butterfly" or "paddlewheel" conformation, bridging the palladium centers. wikipedia.org This bridging mode is a key feature of the solid-state structure, contributing to its stability. A pale pink polymeric form of palladium(II) acetate, [Pd(OAc)₂]n, has also been identified, which is generally less soluble and less reactive than the trimeric form. wikipedia.org

Table 1: Selected Crystallographic Data for Trinuclear Palladium(II) Acetate

Parameter Value Reference
Crystal System Monoclinic wikipedia.org
Space Group P2₁/c researchgate.net
a (Å) 7.7797(4) researchgate.net
b (Å) 11.7520(6) researchgate.net
c (Å) 8.0914(4) researchgate.net
β (°) 90.754(2) researchgate.net
Pd-Pd distance (Å) ~3.0-3.1 researchgate.net
Pd-O bond length (Å) ~2.0 mdpi.com

Note: The provided values are representative and may vary slightly between different crystallographic studies.

Dynamic Behavior and Interconversion of Palladium(2+);hexaacetate in Solution

The behavior of palladium(2+);hexaacetate in solution is significantly more complex than its solid-state structure suggests. researchgate.netosi.lv The trinuclear cluster can undergo dissociation and associate with solvent molecules or other ligands, leading to a dynamic equilibrium of various species. researchgate.netrsc.org

Monomeric and Dimeric Species Formation from Trinuclear Precursors

In solution, the trinuclear palladium(II) acetate cluster can dissociate to form dimeric and, to a lesser extent, monomeric species. acs.orgpsu.edu The equilibrium between these forms is influenced by factors such as solvent, concentration, and the presence of other coordinating species. osi.lvacs.org For instance, the addition of ligands like phosphines is known to break down the trimer into monomeric Pd(OAc)₂(L)₂ complexes. acs.org

Spectroscopic studies have shown that in the presence of ethylene (B1197577) in acetic acid, the trimeric species can decompose to form dimeric species, which are considered the catalytically active and selective species in vinyl acetate formation. psu.eduacs.org However, the formation of monomeric palladium acetate species under these specific conditions was not observed. psu.eduacs.org In some catalytic systems, it is proposed that the active catalyst is generated from the monomeric form, which can be in equilibrium with the dimer. acs.org

Influence of Solvent on Palladium(2+);hexaacetate Speciation

The choice of solvent plays a critical role in determining the speciation of palladium(2+);hexaacetate in solution. acs.orgwhiterose.ac.uk In non-coordinating solvents like benzene (B151609) and toluene, the trimeric structure is largely maintained. acs.org However, in coordinating solvents or in the presence of water, the situation becomes more intricate. rsc.orgwhiterose.ac.uk

¹H NMR studies have revealed that in "wet" deuterated chloroform (B151607) (CDCl₃) and benzene (C₆D₆), multiple signals are observed, suggesting the presence of various species due to hydrolysis. rsc.orgnih.gov When these solvents are rigorously dried, a single signal is observed, consistent with the trimeric structure. rsc.org This indicates that the presence of water can lead to the formation of hydroxo-bridged species, such as Pd₃(μ-OH)(OAc)₅. nih.gov

In alcohols like methanol, the trimer can react to form methoxo-bridged complexes, such as Pd₃(μ-OMe)(OAc)₅ and subsequently Pd₃(μ-OMe)₂(OAc)₄. nih.gov The polarity of the solvent can also influence the equilibrium. For example, in Suzuki-Miyaura coupling reactions, a switch from aqueous THF to anhydrous THF can shift the reaction pathway from a Suzuki to a Heck reaction. whiterose.ac.uk

Ligand Exchange Dynamics and Cluster Rearrangements

The acetate ligands on the trinuclear palladium cluster are labile and can be exchanged with other ligands present in the solution. rsc.orgnih.gov This ligand exchange is a fundamental process in the activation of palladium(II) acetate as a catalyst precursor. The exchange can be substoichiometric, where only a portion of the acetate ligands are replaced, or it can lead to the complete disruption of the trinuclear core. nih.gov

For example, the reaction of [Pd₃(OAc)₆] with trifluoroacetic acid (TFA) results in a sequential exchange of acetate ligands for trifluoroacetate (B77799) (OTFA) ligands, forming a series of mixed-ligand trinuclear complexes, [Pd₃(OAc)₆₋ₓ(OTFA)ₓ], where the trinuclear palladium backbone remains intact. rsc.orgrsc.orgsemanticscholar.org This process is crucial for the pre-activation phase in certain C-H activation reactions. rsc.orgrsc.org

The addition of phosphine (B1218219) ligands can lead to the formation of monomeric complexes of the type trans-[Pd(OAc)₂(L)₂]. researchgate.net The kinetics of these exchange processes can be rapid, and in some cases, the initial steps of ligand exchange can be difficult to monitor experimentally. rsc.org

Structural Analysis of Palladium(2+);hexaacetate Derivatives

The substitution of the acetate ligands in the trinuclear cluster with other carboxylates or different types of ligands leads to a diverse range of palladium(2+);hexaacetate derivatives with altered structural and reactive properties.

The reaction of palladium(II) acetate with other carboxylic acids, such as trifluoroacetic acid or pivalic acid, can yield the corresponding trinuclear carboxylate complexes, [Pd₃(μ-O₂CR)₆]. researchgate.net The electronic properties of the substituent on the carboxylate ligand can influence the spectroscopic and structural parameters of the resulting complex. researchgate.net

A notable derivative is the purple-colored Pd₃(OAc)₅(NO₂), which is formed as a byproduct during the synthesis of palladium(II) acetate from nitric acid and acetic acid. rsc.orgscilit.com In this complex, one of the bridging acetate groups is replaced by a nitrite (B80452) group that coordinates to one palladium atom through nitrogen and to another through an oxygen atom. rsc.org

Furthermore, the reaction of palladium(II) acetate with bidentate or tridentate ligands can lead to the formation of new multinuclear or mononuclear complexes. For instance, the reaction with N-methyl-L-proline yields a trans-bis-chelated monomeric palladium complex. mdpi.com The targeted exchange of acetate units with tridentate ligands has been shown to be possible while preserving the trinuclear palladium architecture. nih.gov

Coordination Chemistry and Ligand Design in Palladium 2+ ;hexaacetate Systems

Ligand Effects on Palladium(II) Acetate (B1210297) Reactivity and Selectivity

The coordination of ligands to the palladium(II) center is a critical factor that modulates the catalyst's performance. Ancillary ligands can significantly expand the scope, enhance reactivity, and control the selectivity of reactions catalyzed by palladium(II) acetate. acs.orgnih.gov However, the influence of ligands can be complex, as they can also inhibit or "poison" the catalyst. acs.orgnih.govnih.govresearchgate.net The properties of the ligand, such as its steric bulk and electronic character, are instrumental in determining the outcome of a catalytic reaction. nih.govrsc.org

Ligands influence reactivity by altering the electronic properties and structure of the metal catalyst, which in turn affects the activation energy of key steps in the catalytic cycle. nih.govnih.gov For instance, in palladium-catalyzed cross-coupling reactions, strongly σ-donating and sterically demanding phosphine (B1218219) ligands increase the nucleophilicity of the Pd(0) center, which facilitates the often rate-limiting oxidative addition step. nih.gov In C-H functionalization reactions, ligands are crucial for promoting C-H cleavage, which is typically the rate-limiting and selectivity-determining step. nih.gov

Design Principles for Ancillary Ligands in Palladium(2+);hexaacetate Catalysis

The development of effective ancillary ligands for palladium(II) acetate-catalyzed reactions is guided by several key principles aimed at overcoming challenges in catalysis. nih.gov The lack of suitable ligand scaffolds has been a significant roadblock, particularly in the broad application of C-H functionalization. nih.gov

Key design principles include:

Modifiability and Modularity : It is advantageous to develop distinct ligand scaffolds that are easily tunable. nih.gov Since a single ligand is unlikely to be optimal for every combination of substrate and coupling partner, modularity allows for the rapid generation of ligand libraries to screen for desired reactivity and selectivity. nih.gov

Compatibility with the Catalytic Cycle : Ligands must be compatible with all elementary steps of the catalytic cycle and stable under the reaction conditions. nih.gov Some steps may require ligand dissociation to create a vacant coordination site, while others need the ligand to be robust enough to resist degradation or unwanted side reactions with the substrate or other reagents. nih.gov

Promoting the Key Step : Ligands should be designed to facilitate the rate-determining step of the reaction. For many Pd(II)-catalyzed C-H functionalizations, this is the C-H cleavage step. nih.gov The electronic requirements for this step can vary depending on the specific mechanism, necessitating careful ligand selection. nih.gov

Enabling Substrate Coordination : A primary challenge is ensuring the substrate can effectively coordinate to the palladium center, especially in the presence of a strongly coordinating ligand. nih.gov This is particularly difficult with non-polar substrates like simple hydrocarbons. Ligands must be designed to allow for the formation of a productive ligand-substrate-metal complex. nih.gov

The development of phosphine-free catalytic systems using anionic ligands like carboxyamides has also emerged as a design strategy to achieve high turnover numbers in C-C coupling reactions. bohrium.com

Chelation and Bridging Ligand Interactions within Palladium(2+);hexaacetate Frameworks

The structure of palladium(II) acetate is typically a trimer, [Pd(OAc)₂]₃, where three palladium atoms are linked by bridging acetate ligands in a triangular arrangement. smolecule.com These bridging interactions are fundamental to its chemistry. In catalytic reactions, this trimer can be depolymerized into more reactive monomeric or dimeric species through interaction with ancillary ligands.

Chelation involves a single ligand binding to the palladium center through two or more donor atoms, forming a stable ring structure known as a chelate. wikipedia.org This is a powerful strategy in ligand design.

Bidentate Ligands : Ligands such as mono-N-protected amino acids (MPAA) can act as bidentate chelators, coordinating to palladium through both the carboxylate oxygen and the amide nitrogen. nih.gov This chelation creates a rigid framework that is highly effective for transferring chiral information from the ligand to the substrate, which is crucial for enantioselective reactions. nih.gov Similarly, C₂,C-chelating NHC-ylide ligands have been developed for palladium(II) complexes. rsc.org

Pincer Ligands : These are tridentate ligands that bind to the metal in a meridional fashion, offering high stability. bohrium.com Pincer complexes of palladium(II) have been synthesized with O,N,N- and SNS-donor ligands, demonstrating the versatility of chelation in creating well-defined and robust catalysts. bohrium.com

Bridging ligands connect two or more metal centers.

Acetate Bridges : As mentioned, the acetate ligands in the parent palladium(II) acetate trimer are bridging. In reactions, these can be cleaved. For instance, the reaction of palladium(II) acetate with ortho-metallated triphenylphosphine (B44618) sulfide (B99878) can yield dinuclear complexes with bridging acetate groups, [Pd₂(μ-OAc)₂{κ²-2-C₆H₄P(S)Ph₂}₂]. nih.gov

Halide Bridges : Dinuclear palladium(II) complexes with bridging halide ligands are common intermediates. These bridges can be cleaved by other ligands, such as tertiary phosphines or acetylacetonate, to form mononuclear species. nih.govresearchgate.net The ability of the acetate ion to act as an intramolecular bidentate ligand for palladium has been shown to significantly accelerate reaction rates compared to reactions involving halide-containing complexes. diva-portal.org

Redox Potential Modulation of Palladium(II) Centers by Ligand Environment

The efficacy of palladium(II)-catalyzed oxidation reactions depends on the ability of the Pd(II) center to act as an oxidant. The ligand environment directly influences the Pd(II)/Pd(0) redox potential, thereby tuning the catalytic activity. acs.orgnih.govnih.govresearchgate.net While it is often assumed that electron-donating ligands would make Pd(II) a weaker oxidant, studies have shown this is not always the case, and the effect can be non-intuitive. nih.gov

A systematic study using redox equilibria between (L)Pd(OAc)₂ complexes and hydroquinones has allowed for the first quantitative determination of catalytically relevant Pd(II) reduction potentials. acs.orgnih.govnih.gov It was found that nitrogen-based ligands can significantly modulate this potential. acs.orgnih.govnih.govresearchgate.net For example, steric interactions between methyl groups on the ligand and the acetate groups can distort the coordination geometry, leading to an increase in the redox potential of the Pd(II) center. nih.gov This makes the ligated palladium complex a stronger oxidant. acs.orgnih.govresearchgate.net

The table below summarizes the calculated reduction potentials for various (L)Pd(OAc)₂ complexes, demonstrating the significant impact of the ancillary ligand.

Ligand (L)Calculated Reduction Potential (V vs. SHE)
dmphen0.592
dmbpy0.503
phen0.403
bpy0.403
DAF0.370
bc0.339

Data sourced from J. Am. Chem. Soc. 2020, 142, 46, 19678–19688. nih.gov

This ligand-based tuning of the redox potential provides a thermodynamic rationale for the success of certain ligands in aerobic oxidation reactions. nih.gov For instance, the dmphen and dmbpy ligands, which increase the Pd(II) reduction potential, are effective in reactions like alcohol oxidation and aza-Wacker reactions. nih.gov

Stereochemical Control and Chirality in Palladium(2+);hexaacetate Ligand Systems

Achieving stereochemical control, particularly enantioselectivity, is a primary goal in modern catalysis. In palladium(II) acetate-catalyzed reactions, this is accomplished through the use of chiral ancillary ligands. nih.govnih.gov Designing effective chiral ligands that are resistant to the oxidative conditions often required for Pd(II) catalysis has been a significant challenge, as traditional trivalent phosphorus ligands are often unsuitable. snnu.edu.cn

A major breakthrough came with the development of mono-N-protected amino acid (MPAA) ligands. nih.govsnnu.edu.cn These ligands act as bifunctional chelators, where both the carboxylate and the N-acyl groups coordinate to the palladium. nih.gov This rigid chelation creates a well-defined chiral environment that allows for the predictable transfer of stereochemical information to the substrate during the C-H activation step. nih.gov This principle has been successfully applied to achieve high enantioselectivity in various C-H functionalization reactions, including olefinations and arylations. nih.govsnnu.edu.cn

Other classes of chiral ligands have also been successfully employed:

Sulfoxides : Chiral amino sulfoxides have been used as ligands in palladium-catalyzed asymmetric allylic alkylations, achieving moderate to good enantioselectivity. clockss.org The stereochemical outcome in these systems can be highly sensitive to the solvent used. clockss.org

Oxazolines : Bis(oxazoline) (BOX) and sulfoxide-oxazoline (SOX) ligands have been used to induce moderate enantioselectivity in C-H coupling reactions. snnu.edu.cn C₂-symmetric BOX ligands have been used to prepare a series of chiral palladium(II) complexes. acs.org

Ion-Paired Ligands : An innovative strategy involves using an achiral cationic phosphine ligand paired with a chiral anion, such as binaphtholate. This ion-paired system creates a chiral environment around the palladium center and has been used to catalyze highly enantioselective allylic alkylations. calis.edu.cn

Mechanical Chirality : In a novel approach, the insertion of a Pd(II) ion into an achiral rotaxane has been shown to produce chiral metallorotaxanes, demonstrating that chirality can be induced mechanically by the metal center and the interlocked ligand components. nih.gov

The table below summarizes some classes of chiral ligands used in palladium(II) catalysis.

Chiral Ligand ClassExample Ligand TypeApplication
Mono-N-Protected Amino Acids (MPAA)Boc-Ile-OHEnantioselective C-H Olefination/Arylation nih.govsnnu.edu.cn
Amino Sulfoxideso-Aminophenyl sulfoxideAsymmetric Allylic Alkylation clockss.org
OxazolinesBis(oxazoline) (BOX)Enantioselective C-H Coupling snnu.edu.cn
Ion-Paired LigandsCationic Phosphine + Chiral AnionEnantioselective Allylic Alkylation calis.edu.cn

The rational design of these chiral ligand systems, based on a deep understanding of reaction mechanisms and ligand-metal interactions, continues to drive progress in asymmetric catalysis. nih.gov

Catalytic Cycle Analysis and Elementary Steps in Palladium(2+);hexaacetate Mediated Transformations

Palladium(II) acetate, scientifically denoted as Palladium(2+);hexaacetate, is a cornerstone catalyst in a multitude of organic transformations. Its efficacy stems from its ability to participate in a series of fundamental organometallic reactions that constitute a catalytic cycle. These cycles typically involve changes in the oxidation state of the palladium center, commonly cycling between Pd(0), Pd(II), and sometimes Pd(IV) states. nih.govnih.gov The key elementary steps that define these catalytic processes are oxidative addition, reductive elimination, and migratory insertion.

A general catalytic cycle often commences with the active Pd(II) species, which can be generated from the precatalyst, palladium(II) acetate. rsc.org This is followed by a sequence of steps, including C-H activation to form a palladacycle intermediate. nih.gov Subsequent reaction with a coupling partner, followed by reductive elimination, furnishes the final product and regenerates a palladium species that can re-enter the catalytic cycle. nih.gov The specific sequence and nature of these elementary steps are highly dependent on the reactants, ligands, and reaction conditions.

Oxidative addition is a critical step in many palladium-catalyzed reactions, where the palladium center's oxidation state and coordination number increase, typically by two. wikipedia.org This process involves the insertion of the palladium atom into a substrate's chemical bond, such as a carbon-halogen (C-X) or carbon-hydrogen (C-H) bond. wikipedia.orgcsbsju.edu While palladium(0) complexes are most commonly associated with oxidative addition, Pd(II) species can also undergo this transformation, leading to a Pd(IV) intermediate. nih.govu-tokyo.ac.jp

Several mechanistic pathways for oxidative addition have been identified, including concerted, SN2-type, and radical mechanisms. wikipedia.org The concerted pathway involves a three-centered transition state and is common for non-polar substrates like H-H. wikipedia.org The SN2-type mechanism is more typical for polar substrates, where the metal center acts as a nucleophile. csbsju.edu Computational studies have shown that for Pd(0) complexes, the preferred mechanism can depend on the number of ligands, with monoligated species favoring a concerted pathway and diligated species often preferring a nucleophilic displacement mechanism. chemrxiv.org In the context of palladium(II) acetate catalysis, the initial C-H activation step to form a palladacycle can be considered a form of oxidative addition. nih.govu-tokyo.ac.jp This is often followed by a subsequent oxidative addition with a coupling partner, which can proceed through a Pd(II)/Pd(IV) cycle. nih.govu-tokyo.ac.jp

Reductive elimination is the reverse of oxidative addition and is the product-forming step in many catalytic cycles. libretexts.org It involves the formation of a new bond between two ligands attached to the palladium center, with a concurrent decrease in the metal's oxidation state and coordination number by two. libretexts.org This process is common for d8 systems like Pd(II) and d6 systems like Pd(IV). libretexts.org

The rate and feasibility of reductive elimination are influenced by several factors, including the electronic properties of the ligands and the metal center, as well as steric effects. berkeley.eduacs.org Generally, electron-donating ligands can impact the rate of reductive elimination. berkeley.edu The reaction can proceed through different mechanisms, such as a direct, four-coordinate pathway or a dissociative, three-coordinate pathway, with the latter often being favored for bulky ancillary ligands. acs.org In palladium-catalyzed C-H functionalization, C-O, C-N, and C-C bond-forming reductive eliminations from Pd(II) or Pd(IV) intermediates are crucial steps to deliver the final product. nih.govnih.gov

Complex TypeElimination ProductMechanismKey Factors
Alkylpalladium(II) AmidoAlkylamineStepwise or ConcertedLigand sterics and structure nih.gov
Aryl(alkyl)palladium(II)Biaryl or AlkylareneDirect or DissociativeAncillary ligand electronics and sterics acs.org
Palladacycle-Substrate AdductFunctionalized AreneConcertedOxidation state of Pd (II or IV) nih.gov

Migratory insertion is another fundamental elementary step in organopalladium chemistry. pku.edu.cn This process involves the intramolecular transfer of a ligand (like an alkyl or aryl group) from the palladium center to an adjacent unsaturated ligand (such as an alkene, alkyne, or carbon monoxide) that is also coordinated to the metal. openochem.org This results in the formation of a new carbon-carbon bond and a vacant coordination site on the palladium, which is then typically filled by another ligand. openochem.org

A well-known example is the migratory insertion of carbon monoxide into a palladium-carbon bond to form an acylpalladium intermediate, which is a key step in carbonylation reactions. pku.edu.cnopenochem.org More recently, the migratory insertion of carbenes has been explored, expanding the scope of this reaction type. pku.edu.cnacs.orgacs.org Density functional theory (DFT) calculations have supported the role of palladium-carbene intermediates and have shown that the subsequent migratory insertion can be a facile process with a low energy barrier. acs.org This elementary step is crucial for the construction of complex molecular architectures from simpler starting materials. nih.gov

C–H Activation Chemistry Involving Palladium(2+);hexaacetate and its Derivatives

Palladium(II) acetate is a highly effective catalyst for C-H activation, a process that enables the direct functionalization of otherwise inert carbon-hydrogen bonds. greyhoundchrom.com This strategy avoids the need for pre-functionalized starting materials, making it an atom-economical and environmentally friendly approach to organic synthesis. greyhoundchrom.commdpi.com The versatility of palladium catalysis allows for the formation of a wide array of new bonds, including C-C, C-O, C-N, and C-halogen bonds. nih.gov

A powerful strategy to control the site-selectivity of C-H activation is the use of directing groups. nih.govgreyhoundchrom.com These are functional groups within the substrate that coordinate to the palladium catalyst, bringing it into close proximity to a specific C-H bond and facilitating its cleavage. nih.gov This chelation-assisted process typically leads to the formation of a stable cyclometalated intermediate, often a palladacycle. nih.govrsc.org

Controlling regioselectivity and stereoselectivity is a major goal in C-H activation chemistry. Directing groups are a primary tool for achieving high regioselectivity, guiding the functionalization to a specific position, often the ortho-position relative to the directing group. acs.orgacs.org The formation of a stable five- or six-membered palladacycle is a strong driving force that dictates the site of C-H cleavage. acs.org Studies on meta-substituted arenes have shown that palladium-catalyzed C-H activation often proceeds with high regioselectivity for the less sterically hindered ortho-C-H bond. acs.orgnih.gov

Achieving stereoselectivity in C-H activation is more challenging but has been successfully demonstrated through the use of chiral directing groups or chiral ligands. snnu.edu.cnacs.org A chiral auxiliary can induce diastereoselectivity by creating a conformationally rigid, bicyclic transition state during the C-H bond cleavage step. acs.org This approach has been used to achieve high levels of diastereoselectivity in the functionalization of sp³ C-H bonds. acs.org Similarly, enantioselective C-H functionalization has been accomplished using chiral ligands that can effectively control the stereochemical outcome of the reaction. snnu.edu.cnacs.orgnih.gov The development of new chiral ligands that are stable under oxidative conditions is crucial for advancing asymmetric C-H activation. snnu.edu.cn

Substrate TypeDirecting GroupSelectivityMechanistic Feature
meta-Substituted Aryl PyridinesPyridineHigh Regioselectivity (less hindered ortho)Steric control in palladacycle formation acs.org
Prochiral sp³ C-H bondsChiral OxazolineHigh DiastereoselectivityRigid bicyclic transition state acs.org
α-AlkenesChiral Phosphoramidite LigandHigh EnantioselectivitySynergistic control with chiral acid acs.orgnih.gov

Advanced Spectroscopic and Analytical Characterization of Palladium 2+ ;hexaacetate and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of palladium(II) acetate (B1210297) and its complexes in solution. ¹H, ¹³C, and ³¹P NMR are particularly informative for characterizing ligands, monitoring reaction progress, and identifying intermediates.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of the trimeric form of palladium(II) acetate, [Pd(OAc)₂]₃, in rigorously dried non-polar solvents like CDCl₃ and C₆D₆, shows a single peak for the acetate methyl protons. nih.gov However, the presence of trace amounts of water can lead to complex spectra with multiple signals, which was previously misinterpreted as the presence of various [Pd(OAc)₂]n aggregates. nih.gov It is now understood that these complexities arise from hydrolysis processes. nih.gov For instance, in acetonitrile-d₃, palladium(II) acetate exhibits a chemical shift at 1.97 ppm, which is attributed to the methyl group of the acetate in the trimeric structure. researchgate.net The addition of other reagents can cause shifts and the appearance of new signals, indicating the formation of new palladium species. researchgate.net

Solid-state ¹³C NMR spectroscopy, in conjunction with Density Functional Theory (DFT) calculations, has been used to confirm the trimeric structure of the common orange form of palladium(II) acetate and the linear polymeric structure of another form, providing a valuable method for analyzing insoluble palladium acetate species. osi.lv

³¹P NMR Spectroscopy: In catalytic systems involving phosphine (B1218219) ligands, ³¹P NMR spectroscopy is invaluable for studying the coordination of these ligands to the palladium center. The complexation reaction between palladium(II) acetate and phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), has been investigated using ³¹P NMR. nih.govresearchgate.net The exchange between free and complexed ligand is often slow on the NMR timescale, allowing for the observation of distinct signals for each species. nih.govresearchgate.net This enables the determination of the stoichiometry and formation constants of the resulting palladium-phosphine complexes. nih.govresearchgate.net For example, the formation of a 1:1 Pd(II)-dppf complex has been identified through the appearance of a single ³¹P NMR signal when the metal-to-ligand ratio is greater than one. nih.gov

Mechanistic studies of catalytic reactions, such as C-P cross-coupling, have utilized ³¹P NMR to analyze crude reaction mixtures and identify key intermediates. nih.gov The chemical shifts in ³¹P NMR can provide information about the electronic environment of the phosphorus atom and, by extension, the nature of the palladium center.

Interactive Data Table: Representative ¹H and ³¹P NMR Data

Compound/SystemNucleusSolventChemical Shift (ppm)Remarks
[Pd(OAc)₂]₃¹HAcetonitrile-d₃1.97Signal for the methyl group of the acetate ligand in the trimeric structure. researchgate.net
[Pd(OAc)₂]₃ + Al(OTf)₃¹HAcetonitrile-d₃1.98, 2.06Shift and appearance of a new signal indicate the formation of new species. researchgate.net
Pd(II)-dppf complex³¹PCDCl₃, DMSOVariesFormation of a 1:1 complex is observed. nih.gov
Pd(OAc)₂ + phosphine ligands³¹PVariousVariesUsed to monitor the formation of palladium-phosphine complexes and catalytic intermediates. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. They are particularly useful for characterizing the coordination environment of the acetate ligands in palladium(II) acetate and its derivatives.

The IR spectrum of palladium(II) acetate shows characteristic absorption bands for the carboxylate group. The asymmetric and symmetric stretching vibrations of the C=O bonds are particularly informative. In the solid state, these bands appear at approximately 1605 cm⁻¹ (asymmetric) and 1428-1432 cm⁻¹ (symmetric). researchgate.netresearchgate.net The presence of a sharp peak around 1333-1335 cm⁻¹ is attributed to the CH₃ bending vibration. researchgate.net

Changes in the positions and intensities of these bands can indicate alterations in the coordination mode of the acetate ligands (e.g., monodentate, bidentate, bridging). For example, in the diethylamine (B46881) adduct of palladium(II) acetate, the positions of the carboxylate stretching bands are used to infer the strength of the palladium-oxygen bonds. ukim.mktandfonline.com The disappearance of the Pd-O vibrational mode around 691 cm⁻¹ can confirm the reduction of Pd(II) to Pd(0) nanoparticles. researchgate.net

Interactive Data Table: Key IR Vibrational Frequencies for Palladium(II) Acetate

Vibrational ModeWavenumber (cm⁻¹)Reference
Asymmetric C=O Stretch~1605 researchgate.netresearchgate.net
Symmetric C=O Stretch~1428-1432 researchgate.netresearchgate.net
CH₃ Bending~1333-1335 researchgate.net
Pd-O Stretch~691 researchgate.net

Mass Spectrometry (MS) for Species Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, enabling the identification of molecular species and the elucidation of reaction intermediates. Electrospray ionization (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of organometallic complexes and reaction intermediates in solution.

ESI-MS has been employed to detect and characterize transient intermediates in palladium-catalyzed reactions. By coupling online mass spectrometric techniques with microfluidic sampling methods, it is possible to monitor the formation of reactive intermediates in real-time. researchgate.net This approach can provide molecular-level insights into catalytic cycles. For instance, ESI-MS has been used to observe binuclear palladium clusters during the monitoring of Suzuki-Miyaura cross-coupling reactions. acs.org

X-ray Diffraction (XRD) and Crystallography for Solid-State Structures

X-ray diffraction (XRD) and single-crystal X-ray crystallography are definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid. These techniques have been instrumental in establishing the solid-state structures of palladium(II) acetate and its various complexes.

The seminal work by Skapski and Smart in 1970, using single-crystal X-ray diffraction, revealed the trimeric structure of the common red-brown form of palladium(II) acetate. wikipedia.org This structure consists of an equilateral triangle of palladium atoms, with each pair of palladium atoms bridged by two acetate groups in a butterfly conformation. wikipedia.orgrsc.orgchemeurope.com Each palladium atom exhibits an approximately square planar coordination geometry. wikipedia.orgchemeurope.com

X-ray powder diffraction (XRPD) has been used to characterize other forms of palladium(II) acetate, such as a pale pink polymeric form. wikipedia.orgresearchgate.net In this polymeric structure, palladium acetate complexes are connected in chains, with two palladium atoms bridged by two acetate groups in a cis configuration. researchgate.net The shortest Pd-Pd distance in this polymeric chain is 2.9192(1) Å. researchgate.net

Single-crystal X-ray crystallography has also been used to unambiguously confirm the structures of various palladium complexes and intermediates formed in catalytic reactions, such as dimeric palladium complexes formed from the reaction of amides with palladium(II) acetate. nih.gov

Interactive Data Table: Crystallographic Data for Trimeric Palladium(II) Acetate

ParameterValueReference
Crystal SystemMonoclinic wikipedia.org
Space GroupC2/c
a (Å)12.33
b (Å)13.06
c (Å)12.98
β (°)119.8
Z4
Pd-Pd distance (Å)~3.15 rsc.org
Pd-O distance (Å)~2.00 rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) state of the elements within a material. It is particularly useful for studying heterogeneous catalysts and for probing the electronic state of palladium.

The XPS spectrum of palladium(II) acetate in the Pd 3d region shows a main peak for Pd 3d₅/₂ at a binding energy of approximately 338.4-338.5 eV, which is characteristic of Pd(II). researchgate.net The Pd 3d region has well-separated spin-orbit components (Pd 3d₅/₂ and Pd 3d₃/₂) with a splitting of about 5.26 eV. thermofisher.com The peak shapes for palladium oxides are typically symmetric, while those for metallic palladium are asymmetric. thermofisher.com

XPS can be used to monitor changes in the oxidation state of palladium during a catalytic reaction. For example, the reduction of Pd(II) to Pd(0) is evidenced by the appearance of a new peak at a lower binding energy, typically around 335-336 eV for Pd(0). This has been observed in the formation of palladium nanoparticles from palladium(II) acetate. The ratio of Pd(0) to Pd(II) can be quantified from the areas of the respective peaks in the XPS spectrum. researchgate.net

Interactive Data Table: Representative Pd 3d₅/₂ Binding Energies

Palladium SpeciesBinding Energy (eV)Reference
Pd(II) in Pd(OAc)₂338.4 - 338.5 researchgate.net
PdO/PdOₓ~336.8 researchgate.net
Pd(0)~335 - 336 researchgate.net

In Situ and Operando Spectroscopic Techniques in Palladium(II) Acetate Catalysis

To gain a deeper understanding of catalytic mechanisms, it is crucial to study the catalyst under actual reaction conditions. In situ and operando spectroscopic techniques allow for the real-time monitoring of the catalyst's structure, oxidation state, and the formation of intermediates as the reaction proceeds.

In situ X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for investigating the local coordination environment and oxidation state of palladium in both homogeneous and heterogeneous catalytic systems. researchgate.netrsc.orgtum.de By collecting X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS) data during the reaction, it is possible to follow the evolution of palladium species. For example, operando XAS has been used to study the mechanism of the Heck C-C coupling reaction catalyzed by Pd@MOFs, revealing that mononuclear Pd(II) complexes are the dominant active species initially, which then transform into palladium nanoclusters. acs.org In situ XAS has also provided insights into C-H acetoxylation reactions, showing a gradual ligand substitution on the Pd(II) center followed by an increase in the mean oxidation state, suggesting the formation of Pd(IV) species. rsc.org

Other In Situ Techniques: The development of specialized reaction cells allows for the combination of various spectroscopic techniques for in situ studies. youtube.com For instance, in situ NMR and IR spectroscopy can provide valuable information on the evolution of species in the liquid phase under reaction conditions. Extensive ¹H NMR studies, for example, have been crucial in elucidating the palladium(II) hydride-mediated pathway in cycloisomerization reactions and have highlighted the important roles of co-catalysts and solvent. acs.org

These advanced spectroscopic and analytical methods, particularly when used in an in situ or operando fashion, provide a dynamic picture of the catalytic system, moving beyond the characterization of stable precursors to the direct observation of fleeting, yet crucial, intermediates in palladium(II) acetate catalysis.

Computational and Theoretical Chemistry of Palladium 2+ ;hexaacetate Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the mechanisms of reactions catalyzed by palladium acetate (B1210297). By calculating the potential energy surface, researchers can map out the entire course of a chemical transformation, identifying the structures and energies of reactants, intermediates, transition states, and products.

One of the most studied areas is the C-H bond activation, a critical step in many cross-coupling reactions. DFT studies have been instrumental in elucidating the mechanism of cyclometalation by palladium acetate. researchgate.net Calculations have shown that, contrary to some earlier proposals, the rate-limiting step is often the electrophilic attack of the palladium center on an arene C-H bond, leading to the formation of an agostic complex. researchgate.net This is followed by a nearly barrier-free intramolecular deprotonation by an acetate ligand via a six-membered transition state to form the cyclometalated product. researchgate.net

DFT calculations also clarify the role of ligands and the catalyst's nuclearity. Palladium(II) acetate exists as a stable trimer, Pd₃(OAc)₆, in the solid state and persists in solution. chemrxiv.orgnih.govosi.lv The dissociation of this trimer into a catalytically active monomeric species is often energetically unfavorable, with calculations showing it to be uphill by as much as 12.5 kcal/mol per palladium unit. nih.govrsc.org However, the introduction of other ligands, such as phosphines or S,O-ligands, can significantly stabilize the monomeric complex, facilitating the dissociation of the trimer and entry into the catalytic cycle. chemrxiv.orgnih.govrsc.org

Furthermore, DFT has been used to investigate the preference for different mechanistic pathways. For instance, in the palladium-catalyzed annulation of N-methoxy amides and arynes, calculations revealed that the pathway involving the amide nitrogen as a directing group is energetically favored for the C-H activation step. researchgate.net These mechanistic insights, derived from DFT, are crucial for rational catalyst design and reaction optimization.

Mechanistic StepSystem StudiedKey DFT FindingReference
Trimer DissociationPd₃(OAc)₆Dissociation to monomer is endergonic (+12.5 kcal/mol per Pd) nih.govrsc.org
C-H ActivationDimethylbenzylamine + Pd(OAc)₂Rate-limiting step is electrophilic attack forming an agostic complex researchgate.net
Ligand ExchangePd₂(OAc)₄ + PhosphinesSequential ligand addition breaks the dimer into active monomeric species chemrxiv.org
Role of LigandPd₃(OAc)₆ + S,O-ligandLigand binding stabilizes the monomer, promoting trimer dissociation nih.govrsc.org

Molecular Dynamics Simulations of Palladium(2+);hexaacetate Behavior

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a means to understand the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and ligand exchange dynamics in a simulated environment that mimics real-world conditions.

Direct MD simulations specifically targeting the palladium(II) acetate trimer in solution are not extensively documented in the literature. However, the principles of MD are widely applied to understand transition metal catalysis. For instance, advanced techniques like metadynamics have been employed to explore the oxidative addition of organic halides to the surface of palladium nanoparticles, a process relevant to the formation and reactivity of catalytic species that can arise from precursors like palladium acetate. These simulations can highlight the most active sites on a catalyst surface, such as the edges of facets, and determine the kinetic feasibility of key reaction steps at ambient temperatures.

For palladium acetate systems, MD simulations could be used to:

Study Solvation: Investigate how solvent molecules arrange around the trimeric complex and influence its stability and reactivity.

Probe Trimer-Monomer Equilibrium: Simulate the dissociation of the Pd₃(OAc)₆ trimer in the presence of different ligands and solvents to understand the dynamics of active catalyst formation.

Although specific studies are sparse, the application of MD to related systems, such as manganese acetate in solution, demonstrates the power of this technique to reveal the dynamic coordination environment of metal catalysts, including the rapid exchange of ligands between the inner and outer coordination spheres.

Electronic Structure Analysis and Bonding in Palladium(2+);hexaacetate Complexes

Understanding the electronic structure and bonding in palladium acetate complexes is fundamental to explaining their stability and catalytic function. The palladium(II) ion in these complexes typically possesses a d⁸ electron configuration and adopts a square planar coordination geometry. wikipedia.org In the trimeric [Pd(OAc)₂]₃ structure, each palladium atom is coordinated by four oxygen atoms from bridging acetate ligands. osi.lvwikipedia.org

Computational studies provide a detailed picture of the bonding in these systems. DFT calculations on the dimeric form, [Pd(OAc)₂]₂, show that the highest occupied molecular orbital (HOMO) is an anti-bonding dσ* orbital, formed primarily from the d(z²) orbitals of the two palladium atoms. chemrxiv.org The lowest unoccupied molecular orbital (LUMO) is composed of a mix of metal d(xy) orbitals and ligand orbitals. chemrxiv.org This electronic arrangement is key to the complex's ability to participate in catalytic reactions involving oxidation state changes.

The interaction between palladium atoms in polynuclear complexes is also a subject of interest. Although the Pd-Pd distances in the trimer (approx. 3.1-3.2 Å) are longer than in palladium metal, electronic absorption spectra of these clusters show bands around 400 nm, which are interpreted as evidence for some degree of chemical bonding or electronic communication between the palladium centers. researchgate.net Computational analyses, such as the Wiberg bond index (WBI), have been used to quantify the nature of this interaction. For the palladium acetate dimer, a small WBI of 0.17 for the Pd-Pd bond suggests a weak σ-bonding interaction. chemrxiv.org

Analysis of the charge distribution shows that the palladium atoms are electron-deficient centers, making them electrophilic and capable of coordinating with electron-rich substrates, which is the initial step in many catalytic transformations.

PropertyComplex StudiedComputational Finding/ValueReference
Coordination Geometry[Pd(OAc)₂]₃Approximately square planar at each Pd(II) center wikipedia.org
HOMO Character[Pd(OAc)₂]₂Anti-bonding dσ* from Pd d(z²) orbitals chemrxiv.org
LUMO Character[Pd(OAc)₂]₂Mix of metal d(xy) and ligand orbitals chemrxiv.org
Pd-Pd Interaction[Pd(OAc)₂]₂Weak σ-bonding interaction (Wiberg Bond Index = 0.17) chemrxiv.org
Pd...Pd Distance[Pd(OAc)₂]₃~3.15 Å researchgate.net

Prediction of Reactivity and Selectivity via Computational Models

A major goal of computational chemistry in catalysis is to move from explaining observed phenomena to predicting the outcomes of unknown reactions. By leveraging the insights gained from DFT and other methods, predictive models for reactivity and selectivity can be developed.

The energy barriers (activation energies) calculated using DFT are a direct measure of the kinetic feasibility of a reaction pathway. By comparing the activation barriers for competing pathways, chemists can predict which product is likely to form fastest. This is particularly valuable for predicting regioselectivity in C-H functionalization reactions. For example, DFT calculations can correctly predict which of several different C-H bonds in a complex organic molecule will be preferentially activated by the palladium catalyst. researchgate.net

Computational models are also crucial for understanding and predicting enantioselectivity in asymmetric catalysis. By building detailed 3D models of the transition states leading to different stereoisomers, researchers can identify the subtle steric and electronic interactions responsible for chiral induction. This allows for the rational design of more effective chiral ligands.

Furthermore, computational studies can predict how changes in the catalytic system will affect reactivity. For instance, DFT calculations have shown that the formation of cationic palladium species, which can be triggered by certain ligands, leads to more reactive catalysts for C-H activation. nih.gov The models predicted that these cationic complexes would have lower activation barriers for the rate-determining C-H activation step, a prediction corroborated by experimental kinetic studies. nih.gov This predictive power enables the in silico screening of potential catalysts and reaction conditions, accelerating the discovery of new and improved chemical transformations.

Applications of Palladium 2+ ;hexaacetate in Organic Synthesis

Catalyst Precursor for Carbon-Carbon Bond Formation

Palladium(II) acetate (B1210297) is a widely used and versatile catalyst precursor for various carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex organic molecules. partinchem.com It is a key component in several named reactions that have revolutionized the way chemists approach the construction of molecular frameworks for pharmaceuticals, agrochemicals, and materials science. partinchem.com

One of the most prominent applications of palladium(II) acetate is in the Heck reaction , which involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgwikipedia.org Palladium(II) acetate is often the preferred precatalyst for these vinylic substitutions. acs.org The in-situ reduction of palladium(II) acetate, often by a phosphine (B1218219) ligand, generates the active palladium(0) species that drives the catalytic cycle. wikipedia.org

The Suzuki coupling is another powerful cross-coupling reaction that relies on palladium(II) acetate as a catalyst precursor. This reaction forms a carbon-carbon single bond by coupling an organoboron compound with an organohalide. acs.org Palladium(II) acetate has been shown to be an extremely active catalyst for the Suzuki reaction, even under mild and environmentally friendly conditions, such as in a mixture of water and poly(ethylene glycol) (PEG). acs.orgorganic-chemistry.org This phosphine-free system highlights the versatility of palladium(II) acetate in greener chemical processes. organic-chemistry.org

The Sonogashira coupling reaction utilizes palladium(II) acetate to forge a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org While various palladium sources can catalyze this reaction, palladium(II) acetate is a common choice. nih.gov The reaction typically employs a copper(I) co-catalyst, although copper-free versions have also been developed. organic-chemistry.orgwikipedia.org

Below is a table summarizing key aspects of these palladium(II) acetate-catalyzed carbon-carbon bond-forming reactions.

Reaction Reactants Bond Formed Typical Conditions
Heck Reaction Unsaturated halide + AlkeneC=CPd(OAc)₂, base (e.g., triethylamine), phosphine ligand (e.g., tri(o-tolyl)phosphine) wikipedia.org
Suzuki Coupling Organoboron compound + OrganohalideC-CPd(OAc)₂, base (e.g., K₃PO₄), phosphine ligand (e.g., o-(di-tert-butylphosphino)biphenyl) acs.orgthieme-connect.com
Sonogashira Coupling Terminal alkyne + Aryl/Vinyl halideC≡CPd(OAc)₂, Cu(I) co-catalyst, base (e.g., amine) organic-chemistry.orgwikipedia.org

Catalyst Precursor for Carbon-Heteroatom Bond Formation

Palladium(II) acetate is also a crucial catalyst precursor for the formation of carbon-heteroatom bonds, which are prevalent in a vast number of biologically active compounds and functional materials.

The Buchwald-Hartwig amination is a seminal reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or pseudohalide and an amine. wikipedia.orgwikipedia.org Palladium(II) acetate is frequently used as the precatalyst in these reactions, in combination with a suitable phosphine ligand. youtube.comacs.org This method has largely replaced harsher, traditional methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The development of various generations of catalyst systems, often starting from palladium(II) acetate, has enabled the coupling of a wide range of amines and aryl partners under increasingly mild conditions. wikipedia.org

In addition to C-N bond formation, palladium(II) acetate-based catalyst systems have been developed for the synthesis of carbon-oxygen (C-O) bonds. These reactions typically involve the coupling of an aryl halide or triflate with an alcohol or phenol. The use of specific ligands in conjunction with palladium(II) acetate allows for these C-O coupling reactions to proceed efficiently.

The following table provides an overview of these important carbon-heteroatom bond-forming reactions.

Reaction Reactants Bond Formed Typical Conditions
Buchwald-Hartwig Amination Aryl halide/pseudohalide + AmineC-NPd(OAc)₂, phosphine ligand, base wikipedia.orgwikipedia.org
C-O Coupling Aryl halide/triflate + Alcohol/PhenolC-OPd(OAc)₂, specific phosphine ligand, base

Role in Hydrogenation and Deoxygenation Processes

Palladium(II) acetate also serves as a precursor for catalysts used in hydrogenation and deoxygenation reactions. In these applications, the palladium(II) salt is typically reduced in situ to form catalytically active palladium(0) nanoparticles.

For hydrogenation reactions, palladium(II) acetate can be anchored onto a polymer support to create a heterogeneous catalyst. tandfonline.com These supported catalysts have shown excellent selectivity in the hydrogenation of various functional groups, such as nitro and azo compounds, as well as dienes and alkynes. tandfonline.com The use of a support facilitates the separation and recycling of the catalyst. The kinetics of the reduction of palladium(II) acetate by hydrogen on a carbon support have been studied, revealing an autocatalytic mechanism where palladium(0) species play a key role. researchgate.net

While less common than its use in cross-coupling and hydrogenation, palladium(II) acetate can also be involved in deoxygenation processes. These reactions are often part of more complex transformations where the removal of an oxygen atom is a key step.

Emerging Synthetic Transformations Utilizing Palladium(2+);hexaacetate

The utility of palladium(II) acetate continues to expand as researchers develop novel synthetic methodologies. A significant area of recent advancement is in the field of C-H bond activation and functionalization . These reactions offer a more atom-economical approach to synthesis by directly converting C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials. researcher.life

Palladium(II)-catalyzed acylation of arenes and heteroarenes has emerged as a powerful alternative to classical methods for synthesizing ketones. mdpi.com These reactions often employ a directing group to control the regioselectivity of the acylation. mdpi.com For instance, the C-2 selective acylation of indoles has been achieved using a pyrimidine (B1678525) directing group with aldehydes as the acyl source. mdpi.com

Furthermore, palladium(II) acetate has been employed in cascade reactions , where multiple bond-forming events occur in a single pot. For example, a palladium-catalyzed cascade involving C-H bond activation, C-O bond formation, and C-C bond formation has been developed for the direct synthesis of coumestans. nih.gov

These emerging applications underscore the ongoing importance of palladium(II) acetate in pushing the boundaries of organic synthesis.

Q & A

Q. How is Palladium(II) hexaacetate synthesized, and what analytical methods confirm its purity and structure?

Palladium(II) hexaacetate is typically synthesized via direct reaction of palladium metal or salts (e.g., PdCl₂) with acetic acid under controlled oxidative conditions. Key steps include refluxing in glacial acetic acid with oxidizing agents like sodium acetate or oxygen. Purity and structural integrity are validated using spectroscopic techniques:

  • FT-IR to confirm acetate ligand coordination (C-O and Pd-O stretching frequencies).
  • X-ray crystallography to resolve its trimeric structure with bridged acetate ligands .
  • Elemental analysis (e.g., ICP-MS) to verify Pd content and stoichiometry .

Q. What are the key catalytic applications of Palladium(II) hexaacetate in organic synthesis?

The compound is widely used in C-C and C-heteroatom bond-forming reactions, such as:

  • Heck coupling : Facilitates aryl-alkene couplings under mild conditions.
  • Oxidative acetoxylation : Activates C-H bonds in alkanes or aromatics for functionalization.
  • Cross-coupling reactions : Serves as a precursor for active Pd(0) species via in situ reduction. Reaction optimization requires precise control of solvent polarity, temperature, and ligand ratios to prevent Pd aggregation .

Q. What spectroscopic techniques characterize the trimeric structure of Palladium(II) hexaacetate?

  • NMR spectroscopy (¹H, ¹³C) identifies acetate ligand environments and Pd coordination geometry.
  • Mass spectrometry (ESI-MS) confirms the trimeric molecular ion peak ([Pd₃(OAc)₆]²⁺).
  • Thermogravimetric analysis (TGA) assesses thermal stability and ligand loss patterns .

Advanced Research Questions

Q. How do researchers resolve contradictions in catalytic activity data for Palladium(II) hexaacetate under varying conditions?

Contradictions often arise from differences in reaction media (e.g., solvent polarity, moisture levels) or competing side reactions. Methodological approaches include:

  • Controlled kinetic studies to isolate rate-determining steps.
  • In situ spectroscopic monitoring (e.g., UV-Vis, Raman) to track Pd speciation during catalysis.
  • Computational modeling (DFT) to predict intermediate stability and reaction pathways .

Q. What experimental strategies differentiate the reactivity of Palladium(II) hexaacetate from analogous complexes (e.g., Pd(II) propionate)?

Comparative studies focus on:

  • Ligand substitution kinetics : Assess acetate vs. propionate ligand lability via stopped-flow techniques.
  • Substrate specificity screens : Test catalytic efficiency in reactions requiring steric/electronic modulation (e.g., bulky aryl halides).
  • Solubility profiling : Evaluate performance in polar vs. non-polar solvents, linked to ligand hydrophobicity .

Q. How can computational chemistry predict interaction mechanisms between Palladium(II) hexaacetate and organic substrates?

Density Functional Theory (DFT) models simulate:

  • Transition states for oxidative addition/reductive elimination steps.
  • Ligand exchange energetics to identify stable intermediates.
  • Electronic effects (e.g., Pd charge distribution) influencing catalytic turnover. Validation requires correlation with experimental kinetic data .

Q. What methodologies assess the environmental impact and toxicity of Palladium(II) hexaacetate in ecological studies?

  • Aquatic toxicity assays : Measure LC₅₀ values using model organisms (e.g., Daphnia magna).
  • Soil adsorption studies : Track Pd leaching potential via column chromatography.
  • Bioaccumulation analysis : Quantify Pd retention in plant/animal tissues using ICP-MS .

Q. How do ligand substitution reactions influence the catalytic performance of Palladium(II) hexaacetate derivatives?

Ligand substitution (e.g., replacing acetate with nitrito or phenyl groups) alters:

  • Electron density at Pd centers : Modulates oxidative addition rates.
  • Steric accessibility : Impacts substrate binding in enantioselective reactions. Systematic screening via high-throughput robotics identifies optimal ligand combinations for target transformations .

Q. What statistical approaches analyze kinetic data in Palladium(II) hexaacetate-mediated reactions?

  • Logistic 4-parameter modeling fits dose-response curves for IC₅₀ determination (e.g., enzyme inhibition assays).
  • Multivariate regression isolates variables (temperature, catalyst loading) affecting yield.
  • Error propagation analysis ensures robustness in rate constant calculations .

Q. What are the challenges in maintaining Palladium(II) hexaacetate stability during catalytic cycles?

Degradation pathways include:

  • Pd black formation : Additives like PPh₃ stabilize Pd(0) intermediates.
  • Ligand oxidation : Anaerobic conditions or radical scavengers (e.g., BHT) mitigate acetate decomposition.
    Stability is monitored via cyclic voltammetry and TEM imaging of colloidal Pd .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.